molecular formula C11H16O B8788853 (2-Isopropyl-6-methylphenyl)methanol CAS No. 248920-07-2

(2-Isopropyl-6-methylphenyl)methanol

Cat. No. B8788853
M. Wt: 164.24 g/mol
InChI Key: LSCGNXHUSRKGFR-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

To a solution of 2-isopropyl-6-methylbenzaldehyd (1.75 g, 10.8 mmol) in methanol (15 ml) was added sodium borohydride (0.35 g, 9.5 mmol) and the mixture was stirred 1 h. at room temperature. The solvent was evaporated under reduced pressure and to the residue was added hexane and water. The organic layer was separated and evaporated under reduced pressure to give 1.73 g (98%) of the title compound as an oil.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=1[CH:6]=[O:7])([CH3:3])[CH3:2].[BH4-].[Na+]>CO>[CH:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=1[CH2:6][OH:7])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)(C)C1=C(C=O)C(=CC=C1)C
Name
Quantity
0.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred 1 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
was added hexane and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=C(CO)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.